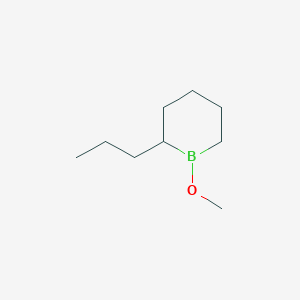

1-Methoxy-2-propylborinane

Description

Overview of Cyclic Organoboron Systems and Their Unique Structural and Electronic Properties

Cyclic organoboron systems are a subclass of organoboranes where the boron atom is part of a ring structure. These systems possess distinct structural and electronic properties that make them valuable in various chemical applications. thieme-connect.com The boron atom in a three-coordinate state has a vacant p-orbital, making it a Lewis acid—an electron pair acceptor. nih.gov This inherent electron deficiency is a defining characteristic that governs the reactivity and electronic behavior of boron-containing heterocycles. researchgate.net

When incorporated into a cyclic framework, the boron atom's properties can be finely tuned. The ring structure imparts a degree of rigidity not found in acyclic analogues, which can influence the molecule's conformation and reactivity. pw.edu.pl The electronic properties of the ring can be modulated by the substituents attached to the boron atom and the other atoms within the ring. For instance, attaching electron-donating groups to the boron can temper its Lewis acidity. mdpi.com

These tunable features are exploited in the design of chemosensors, particularly for carbohydrates, as boronic acids can reversibly bind with diols. scispace.com In materials science, the incorporation of boron into cyclic and polycyclic aromatic systems creates materials with intriguing photophysical properties, functioning as strong π-acceptors. mdpi.com The stability and rigid structure of tetracoordinated cyclic organoboron compounds can lead to high fluorescence quantum yields, making them suitable for optoelectronic applications. pw.edu.plmdpi.com

Structural Framework of Borinane Derivatives: Focus on Six-Membered Boron-Containing Heterocycles

Borinane is the parent compound for a class of six-membered heterocycles containing five carbon atoms and one boron atom. 1-Methoxy-2-propylborinane is a derivative of this fundamental structure. The six-membered ring of borinane is analogous to cyclohexane (B81311) and can adopt similar conformations, such as the chair and boat forms, to minimize steric and torsional strain. mdpi.comresearchgate.net

The geometry and conformation of borinane derivatives are influenced by the substituents on both the boron and carbon atoms of the ring. In the case of this compound, the methoxy (B1213986) group is attached to the boron atom (position 1), and the propyl group is on an adjacent carbon (position 2). The presence of the B-O bond classifies this compound as a borinic ester.

Studies on related six-membered boron heterocycles, such as trithia-borinane complexes, have shown that the ring can adopt a boat conformation. mdpi.comresearchgate.net In contrast, other related structures, like certain dioxaborinanes, may adopt a half-chair conformation. oup.com The specific conformation of this compound would likely depend on the interplay of steric interactions between the methoxy and propyl groups. X-ray crystallography and NMR spectroscopy are the primary methods used to determine the precise solid-state structure and solution-state conformation of such molecules. oup.comnih.gov

Below is a data table comparing structural features of related six-membered boron heterocycles, which provides context for the anticipated structure of this compound.

| Compound/Complex Class | Ring System | Observed Conformation | Reference |

| Ruthenium Trithia-borinane | {C2BS3} | Boat | researchgate.net |

| Ruthenium Trithia-diborinane | {CB2S3} | Chair | mdpi.com |

| 2-Aryl-1,3,2-dioxaborinane | {C3O2B} | Half-Chair | oup.com |

| Intramolecularly Stabilized Borane (B79455) | {C4BN} or {C4BO} | Varies (e.g., envelope) | nih.gov |

Current Research Landscape and Emerging Trends in Boron-Containing Heterocycles

The field of boron-containing heterocycles is dynamic, with research continually pushing the boundaries of synthesis, understanding, and application. thieme-connect.com A significant trend is the development of novel synthetic methods to construct these ring systems with greater efficiency and precision. researchgate.net This includes strategies like single-atom editing, where atoms in an existing ring are replaced to form a new heterocycle, offering rapid access to complex molecules. rsc.org

Research is also heavily focused on the application of these compounds in medicinal chemistry and materials science. nih.govnih.gov Scientists are designing and synthesizing boron heterocycles like benzoxaboroles and azaborines as potential pharmacological agents, leveraging boron's ability to form stable yet reversible covalent bonds with biological targets. nih.gov

In materials science, the focus is on creating new π-conjugated systems that incorporate boron to achieve desired electronic and photophysical properties. researchgate.net These materials are being investigated for use in electronics and as advanced sensors. pw.edu.plbohrium.com The ability to tune the electronic structure by modifying the heterocyclic framework allows for the rational design of materials with specific functions. nih.gov The exploration of the redox behavior of boracycles—isolating and characterizing their radical, anionic, and cationic forms—is opening new avenues in catalysis and bond activation chemistry. nih.gov

Properties

CAS No. |

60579-70-6 |

|---|---|

Molecular Formula |

C9H19BO |

Molecular Weight |

154.06 g/mol |

IUPAC Name |

1-methoxy-2-propylborinane |

InChI |

InChI=1S/C9H19BO/c1-3-6-9-7-4-5-8-10(9)11-2/h9H,3-8H2,1-2H3 |

InChI Key |

XBQVOONFUZZTFU-UHFFFAOYSA-N |

Canonical SMILES |

B1(CCCCC1CCC)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 Methoxy 2 Propylborinane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-methoxy-2-propylborinane, offering insights into its proton, carbon, and boron frameworks.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the connectivity and chemical environment of the atoms within the this compound molecule.

In the ¹H NMR spectrum, the methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.3-3.6 ppm. The protons of the propyl group would exhibit more complex splitting patterns. The terminal methyl protons (-CH₃) would likely appear as a triplet, while the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group and the methine proton (-CH-) attached to the borinane ring would show multiplets due to spin-spin coupling with neighboring protons. The protons on the borinane ring itself would also present as a series of complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.3 - 3.6 | Singlet |

| Propyl -CH₃ | ~0.9 | Triplet |

| Propyl -CH₂- | Multiplet | Multiplet |

| Propyl -CH- | Multiplet | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₃ | 50 - 60 |

| Propyl carbons | 10 - 40 |

¹¹B NMR Spectroscopy: Probing the Boron Electronic Environment and Coordination

Boron-11 (¹¹B) NMR spectroscopy is a crucial tool for directly examining the boron atom in this compound. The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment and coordination number of the boron atom. For a tricoordinate boron atom in an alkoxyborinane, the ¹¹B chemical shift is expected to be in the range of +20 to +40 ppm relative to a BF₃·OEt₂ standard. The presence of the oxygen atom from the methoxy group leads to a downfield shift compared to trialkylboranes due to π-donation from oxygen to the vacant p-orbital of boron. sdsu.edu The line width of the ¹¹B NMR signal can also provide information about the symmetry around the boron nucleus.

Advanced NMR Techniques (e.g., 1D NOESY) for Stereochemical Assignment

To determine the stereochemistry of this compound, particularly the relative orientation of the propyl group on the borinane ring, advanced NMR techniques such as 1D Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A 1D NOESY experiment allows for the detection of through-space interactions between protons that are in close proximity. By irradiating specific protons, such as those on the propyl chain, and observing which protons on the borinane ring show a NOE enhancement, the spatial arrangement of the substituents can be deduced.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the bonding and electronic transitions within this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include C-H stretching vibrations from the alkyl groups (typically 2850-3000 cm⁻¹), B-C stretching vibrations, and a strong B-O stretching band, which is characteristic of alkoxyboranes and typically appears in the region of 1310-1380 cm⁻¹. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Saturated organoboranes like this compound are not expected to have strong absorptions in the visible region. Any observed absorptions would likely be in the UV region and correspond to σ → σ* or n → σ* transitions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular mass and elemental composition of a compound. nih.gov For this compound (C₉H₁₉BO), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. nih.gov This technique is crucial for distinguishing the target compound from isomers or compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Diffraction Analysis for Solid-State Molecular Structure

While general principles of X-ray diffraction analysis are well-established for organoboron compounds, the absence of specific crystallographic data for this compound prevents a detailed discussion of its solid-state structure, including parameters such as unit cell dimensions, space group, and intramolecular geometry. The successful crystallization of this compound would be a prerequisite for such an analysis.

Elemental Analysis

Similarly, specific experimental data from elemental analysis for this compound is not available in the reviewed literature. Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, boron, oxygen) present in a sample.

The theoretical elemental composition of this compound can, however, be calculated based on its molecular formula, C₉H₁₉BO. These theoretical values are crucial for confirming the identity and purity of a synthesized sample when experimental data is obtained.

Table 3.5.1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 69.28 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 12.28 |

| Boron | B | 10.81 | 1 | 10.81 | 6.93 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.25 |

| Total | 155.052 | 100.00 |

This table presents the calculated elemental percentages for this compound. Experimental verification of these values through combustion analysis would be a critical step in the characterization of this compound.

Reactivity and Reaction Mechanisms of 1 Methoxy 2 Propylborinane

Lewis Acidity and Basicity Characteristics of the Borinane Ring

The reactivity of 1-methoxy-2-propylborinane is fundamentally governed by the electronic nature of the boron atom within the borinane ring. Boron compounds are characteristically Lewis acidic due to the presence of a vacant p-orbital on the boron atom, making them effective electron-pair acceptors. libretexts.org The Lewis acidity of the boron center in this compound is modulated by the substituents attached to it: the cyclic alkyl structure, the propyl group, and the methoxy (B1213986) group.

The borinane ring itself does not possess significant Lewis basicity. While the methoxy group's oxygen atom has lone pairs, its primary electronic interaction is with the adjacent boron atom. The molecule's function in chemical reactions is almost exclusively as a Lewis acid, forming adducts with Lewis bases, which is often a key step in its subsequent transformations. libretexts.orgresearchgate.net The strength of this Lewis acidity can be tuned, a principle that is critical in applications like frustrated Lewis pair chemistry, although weaker Lewis acids may be less effective at activating certain substrates like H2. nih.gov

Chemical Transformations Involving the Boron Center

The boron center is the primary site of reactivity in this compound, serving as an anchor for the propyl group which can be transferred in a variety of important chemical transformations.

Organoboron compounds are most renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. nih.gov This reaction forms a carbon-carbon bond between an organoboron species and an organic halide or triflate. libretexts.org this compound, as a cyclic boronic ester derivative, is a suitable coupling partner for these reactions, where it serves as the source of a propyl nucleophile.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., an aryl bromide), forming a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the boron compound (in this case, the propyl group) is transferred to the palladium(II) center. This step requires activation by a base, which converts the boronic ester into a more nucleophilic borate (B1201080) species. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

Alkylboron reagents, especially those with β-hydrogens like this compound, can present challenges such as competing β-hydride elimination, which can lead to undesired byproducts. researchgate.net The choice of palladium catalyst, ligands, and reaction conditions is therefore critical to ensure high yields and selectivity for the desired cross-coupled product. libretexts.org Modern advancements have enabled the efficient coupling of even complex and functionalized aryl halides with various alkyl organoborons. dicp.ac.cn

Table 1: Representative Substrate Scope in Suzuki-Miyaura Coupling with Alkylboron Reagents This table illustrates the versatility of alkylboron compounds in coupling with various electrophilic partners, a reactivity profile applicable to this compound.

| Electrophilic Partner (Ar-X) | Typical Product (Ar-Propyl) | Notes on Reactivity |

|---|---|---|

| 4-Bromotoluene | 4-Propyltoluene | Electron-neutral aryl bromides are standard substrates. |

| 1-Bromo-4-nitrobenzene | 1-Nitro-4-propylbenzene | Electron-withdrawing groups on the aryl halide often accelerate the reaction. libretexts.org |

| 4-Bromoanisole | 4-Propylanisole | Electron-donating groups can slow the oxidative addition step but are well-tolerated. libretexts.org |

| 2-Bromopyridine | 2-Propylpyridine | Heteroaryl halides are effective coupling partners. researchgate.net |

| Vinyl Bromide | 1-Pentene | Alkenyl halides can be used to form new alkenes. libretexts.org |

Beyond C-C bond formation, organoboron reagents are versatile precursors for the construction of carbon-heteroatom bonds, often through copper- or palladium-catalyzed cross-coupling reactions.

C-O and C-N Bond Formation: The Chan-Lam-Evans coupling reaction allows for the formation of C-O and C-N bonds by coupling boronic acids or their derivatives with alcohols and amines, respectively. mdpi.com In this context, this compound could react with phenols or anilines in the presence of a copper catalyst to yield propyl aryl ethers or N-propylanilines.

C-S Bond Formation: The synthesis of organosulfur compounds can be achieved through transition metal-catalyzed coupling of boronic esters with sulfur sources. rsc.org This provides a modern alternative to traditional methods, which often suffer from harsh conditions and the use of odorous reagents. rsc.orgnih.gov The reaction of this compound with a suitable thiol or sulfur surrogate could yield propyl sulfides.

C-P Bond Formation: Carbon-phosphorus bonds, important for the synthesis of ligands and organophosphorus compounds, can be formed via the catalytic coupling of organoboron reagents with P-H compounds like secondary phosphines or their borane (B79455) complexes. beilstein-journals.org

C-H/D Bond Formation: Protodeboronation is a common reaction for organoboron compounds, where the B-C bond is cleaved and replaced with a B-O bond, while the organic fragment gains a hydrogen atom. nih.gov While often considered an undesired side reaction, it can be used synthetically to introduce hydrogen or deuterium (B1214612) (if D₂O is used) at a specific position.

C-Halogen Bond Formation: While less common than other couplings, methods exist for the conversion of the C-B bond to a C-halogen bond. This transformation typically involves treatment with reagents like copper(II) halides, providing a route to alkyl halides from their corresponding boronic esters.

Recent research has demonstrated that organoboron compounds can participate in radical reactions. For instance, amine-ligated boryl radicals can be generated via photoredox catalysis. dicp.ac.cn These radicals can engage in additions to unsaturated systems like styrenes and imines through a radical-polar crossover mechanism. dicp.ac.cn While this compound is a boronic ester and not an amine-ligated borane, the fundamental reactivity highlights the potential for boron-centered radicals to be involved in synthetic transformations. Such radical pathways offer an alternative to traditional two-electron processes for the formation of C-B bonds and subsequent functionalization.

Intramolecular Reactivity and Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular reactions. While specific pathways for this exact molecule are not widely documented, related organoboron compounds undergo various intramolecular transformations. For example, intramolecular electrophilic borylation, where an aryl borane reacts with an appended aromatic ring, is a known method for synthesizing boron-containing heterocycles. nih.gov Similarly, intramolecular hydrophosphination of phosphinoalkenes can lead to cyclic phosphine (B1218219) products. beilstein-journals.org An alkyllithium generated elsewhere on a molecule containing a borinane moiety could potentially cyclize onto the boron center or an adjacent group, driven by the formation of a stable cyclic structure. nih.gov

Influence of Methoxy and Propyl Substituents on Reactivity, Regioselectivity, and Stereoselectivity

The methoxy and propyl substituents play a crucial role in dictating the reactivity and selectivity of this compound.

Methoxy Group: As part of a boronic ester, the methoxy group stabilizes the compound relative to the corresponding boronic acid, making it less prone to decomposition pathways like protodeboronation. nih.gov In cross-coupling reactions, the B-O(Me) bond is cleaved during the formation of the reactive borate intermediate upon addition of base, but it is the B-C(propyl) bond that participates in the key transmetalation step. libretexts.org The nature of the alkoxy group can influence reaction rates, though it does not typically alter the fundamental course of the reaction.

Propyl Group: The propyl group defines the specific carbon fragment that is transferred in cross-coupling reactions. As a secondary alkyl group (at the point of attachment to the ring), its transfer can be influenced by steric effects. More significantly, the presence of β-hydrogens on the propyl group makes it susceptible to β-hydride elimination, a potential side reaction in palladium-catalyzed couplings that can reduce the yield of the desired product and generate alkene byproducts. researchgate.net

Regioselectivity and Stereoselectivity:

Regioselectivity: In cross-coupling reactions, the regioselectivity is exceptionally high, as the reaction occurs specifically at the C-B bond, leading to the transfer of the propyl group.

Stereoselectivity: The borinane ring contains a stereocenter at the carbon atom bearing the propyl group (C-2). If the starting material is enantiomerically pure, the stereochemical outcome of its reactions becomes important. In Suzuki-Miyaura couplings of secondary alkyl boranes, the reaction can proceed with either retention or inversion of configuration at the carbon center, depending on the mechanism and ligands used. Achieving high stereoselectivity in such couplings is a significant area of research, often requiring carefully designed chiral ligands or catalysts to control the geometry of the transition states during the reductive elimination step. researchgate.netmasterorganicchemistry.com The stereochemical preference in some intramolecular cyclizations of related systems has been shown to be highly selective, following predictable patterns such as a syn-SN′ pathway. nih.gov

Mechanistic Investigations of Borinane Reactions

Mechanistic investigations for analogous borinane compounds often involve a combination of experimental techniques and computational modeling. These studies aim to elucidate the step-by-step process of bond formation and cleavage during a chemical reaction. For a compound like this compound, key areas of investigation would likely include its Lewis acidity, its stability, and its interactions with various nucleophiles and electrophiles. However, no specific studies detailing these aspects for this compound have been published.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies are crucial for understanding the rates of chemical reactions, while thermodynamic studies provide insight into the energy changes that occur. For reactions involving organoboron compounds, this data helps in determining whether a reaction is kinetically or thermodynamically controlled, which is vital for controlling product formation. wikipedia.org

A hypothetical kinetic study for a reaction involving this compound would involve monitoring the concentration of reactants and products over time under various conditions. This would allow for the determination of the reaction order, rate constant, and activation energy. Similarly, thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) would be determined to understand the feasibility and spontaneity of a reaction. Unfortunately, no such experimental data has been reported for this compound.

Hypothetical Kinetic Data for a Reaction of an Alkoxyborinane

| Parameter | Value |

|---|---|

| Reaction Order | Not Determined |

| Rate Constant (k) | Not Determined |

| Activation Energy (Ea) | Not Determined |

Hypothetical Thermodynamic Data for a Reaction of an Alkoxyborinane

| Parameter | Value |

|---|---|

| Enthalpy (ΔH) | Not Determined |

| Entropy (ΔS) | Not Determined |

| Gibbs Free Energy (ΔG) | Not Determined |

Transition State Characterization and Analysis

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. fossee.in Its characterization is fundamental to understanding the reaction mechanism. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states, calculating their energies, and visualizing their geometries. rsc.org

For a reaction involving this compound, computational analysis could predict the structure of the transition state, which would reveal crucial information about bond-breaking and bond-forming processes. This analysis would also provide the activation barrier height, which is directly related to the reaction rate. In the absence of any published computational studies on this compound, a detailed analysis of its transition states is not possible.

Computational and Theoretical Studies on Borinane Compounds

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of chemical bonds and the distribution of electrons within a molecule. These methods provide a quantitative description of the bonding, stability, and intrinsic electronic properties of borinane systems.

Density Functional Theory (DFT) has become a principal method for the computational study of organoboron compounds due to its balance of accuracy and computational cost. acs.orgrsc.org DFT methods are used to model the electronic structure of borinane derivatives, providing insights into their geometry, molecular orbital energies, and charge distributions. rsc.orgrsc.org For instance, DFT calculations can elucidate the nature of the boron-carbon and boron-oxygen bonds in a molecule like 1-Methoxy-2-propylborinane. The theory is also applied to understand the electronic properties of related boron-containing nanostructures and their interactions with other molecules. dntb.gov.ua Studies on various organoboron compounds have demonstrated that DFT can effectively model their structural and electronic properties, which are crucial for understanding their reactivity. rsc.orgrsc.org

Table 1: Representative Electronic Properties of a Borinane Derivative Calculated by DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 Debye |

Note: This table presents hypothetical data for a generic borinane system for illustrative purposes, as specific data for this compound is not available.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy for studying borinane systems. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to calculate the thermodynamic stability of different conformations and isomers of borinane derivatives. rsc.org For example, such calculations can determine the most stable geometric arrangement of the methoxy (B1213986) and propyl groups relative to the borinane ring in this compound. The relative stabilities of different borophosphates have been predicted using these methods, showcasing their utility in materials science. researchgate.net Furthermore, ab initio studies can predict the gas-phase stability and acidity of various organoboron compounds, providing fundamental data on their chemical behavior. rsc.org The stability of different structural phases of materials can also be comprehensively characterized, identifying key factors that determine their favored energetic state. aps.org

Prediction of Spectroscopic Parameters via Computational Methods

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for identifying and characterizing compounds. DFT calculations have proven to be a reliable tool for predicting the ¹¹B Nuclear Magnetic Resonance (NMR) chemical shifts of a wide array of organoboron compounds. ucl.ac.uknih.gov This is particularly useful for identifying transient intermediates in complex boron-mediated reactions. ucl.ac.uk By comparing calculated NMR shifts with experimental data, researchers can confirm or exclude proposed molecular structures. ucl.ac.uknih.gov The accuracy of these predictions can be sufficient to distinguish between different boron species in solution, with typical accuracies within 1-2 ppm. ucl.ac.uk Similar computational tools have also been developed to accurately predict ¹⁹F NMR chemical shifts for molecules containing fluorine-boron bonds. rsc.org

Table 2: Comparison of Experimental and DFT-Calculated ¹¹B NMR Chemical Shifts for Representative Organoboron Compounds

| Compound | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Phenylboronic acid | 28.5 | 29.1 |

| Borane-THF complex | -0.2 | -0.8 |

| Trimethyl borate (B1201080) | 18.3 | 17.9 |

Source: Data is representative of findings in computational NMR studies of organoboron compounds. ucl.ac.ukimperial.ac.uk

Theoretical Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving borinane compounds. Theoretical studies can map the entire reaction pathway, from reactants to products, providing a level of detail that is often inaccessible through experimental means alone.

Theoretical methods are used to calculate the potential energy surface of a reaction, revealing the energy changes that occur as reactants are converted into products. ic.ac.uk This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, in the hydroboration reaction, a key transformation for organoboranes, computational studies have detailed the energetic profile, showing the transition from reactants through a transition state to the product. acs.orgresearchgate.net DFT calculations have been employed to investigate the kinetics of various reactions, such as the Suzuki-Miyaura reaction involving boronic esters, by determining the energy barriers of key steps like transmetalation. nih.gov The activation energy for reactions can sometimes be negative, a phenomenon that has been explored through theoretical studies of radical-molecule reactions. nih.govnih.gov

Table 3: Calculated Energetic Parameters for a Representative Hydroboration Reaction Step

| Parameter | Energy (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Activation Energy (Ea) | +12.3 |

| Energy of Products | -25.0 |

| Reaction Enthalpy (ΔH) | -25.0 |

Note: This table contains representative data for a generic hydroboration reaction as detailed in computational studies. mdpi.com

A key strength of computational modeling is its ability to characterize the geometry and electronic structure of highly unstable species like reaction intermediates and transition states. acs.org For reactions involving boronate esters, computational investigations have successfully identified and characterized pre-transmetalation intermediates, providing crucial insights into the reaction mechanism. nih.gov In the hydroboration of alkynes, DFT has been used to elucidate the structure of intermediates that lead to different stereochemical outcomes. mdpi.com The mechanism of boronate ester formation itself has been studied, revealing the role of intramolecular interactions in stabilizing intermediates. nih.gov Theoretical models can also describe the subtle changes in bonding that occur during a reaction, for example, in the electrophilic attack on boronate complexes. acs.org

Establishment of Structure-Reactivity Relationships and Rational Design Principles

The establishment of clear structure-reactivity relationships is fundamental to the rational design of new chemical entities with tailored properties. In the context of borinane compounds, computational studies play a pivotal role in elucidating the intricate connections between a molecule's three-dimensional structure and its chemical behavior. Techniques such as Density Functional Theory (DFT) are often employed to probe the electronic and steric factors that govern reactivity.

For a compound like this compound, key parameters of interest would include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its propensity to engage in chemical reactions. A smaller gap typically suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the boron atom is expected to be an electrophilic center, while the oxygen atom of the methoxy group would be a nucleophilic site.

Steric Hindrance Analysis: The propyl group at the 2-position of the borinane ring would introduce steric bulk, which can influence the accessibility of the boron center to incoming reagents. Computational models can quantify this steric hindrance and predict its impact on reaction rates and regioselectivity.

These computational insights would form the basis for the rational design of novel borinane derivatives. By systematically modifying the substituents on the borinane ring (e.g., altering the alkoxy group or the alkyl chain), it would be theoretically possible to fine-tune the compound's reactivity for specific applications, such as in catalysis or as a reagent in organic synthesis.

Table 1: Hypothetical Computational Parameters for Structure-Reactivity Analysis of this compound

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical stability and reactivity |

| Charge on Boron Atom | (Partial charge value) | Quantifies electrophilicity |

| Steric Hindrance Parameter | (Quantitative value) | Influences accessibility of the reactive center |

Note: The data in this table is hypothetical and would need to be determined through specific computational studies on this compound.

Applications of Borinane Derivatives in Advanced Organic Synthesis and Materials Science

Role in Polymer Chemistry and Advanced Materials Science.

Organoboron-Mediated Polymerizations

Borinane derivatives are part of the broader class of organoboron compounds that have garnered significant attention as versatile tools in polymer chemistry. rsc.org These compounds can act as synthetic elements and metal-free catalysts in the creation of a wide array of macromolecules and functional materials. rsc.org The utility of organoboron compounds, including borinane derivatives, spans several polymerization methodologies, such as free radical polymerization, Lewis pair polymerization, ionic polymerization, and polyhomologation. rsc.org

One of the key applications of organoboron compounds is in initiating radical polymerization. For instance, alkylborane/O₂ systems can initiate controlled/living radical polymerization under ambient conditions. rsc.org The precise control over the polymerization process is often achieved by carefully modifying the structure of the alkylborane or through the use of additives. rsc.org When combined with Lewis bases, certain organoboron compounds can facilitate the Lewis pair polymerization of polar monomers. rsc.org

Furthermore, bicomponent organoboron-based Lewis pairs and bifunctional organoboron–onium catalysts are effective in catalyzing the ring-opening (co)polymerization of various cyclic monomers. rsc.org This includes monomers like epoxides, anhydrides, and isocyanates, leading to polymers with well-defined structures and high reactivity. rsc.org Organoboranes also play a role in initiating the polyhomologation of sulfur ylides and arsonium (B1239301) ylides, which results in the formation of functional polyethylene (B3416737) with diverse topologies. rsc.org

The polymers produced through these organoboron-mediated methods can exhibit various architectures, including linear polymers, block copolymers, cyclic polymers, and graft polymers. rsc.org The ability to synthesize such a diverse range of polymer structures highlights the versatility of organoboron compounds in advanced polymer synthesis. researchwithnj.com

Development of Boron-Doped Carbon-Rich Materials and Optoelectronic Applications

Borinane derivatives can serve as precursors for the synthesis of boron-doped carbon-rich materials. These materials are of great interest due to their unique electronic properties and potential applications in various fields, including catalysis and materials science. mdpi.comnih.govresearchgate.net Boron doping introduces structural defects and modifies the electronic band structure of carbon materials, which can enhance their performance in specific applications. nih.govresearchgate.net

The synthesis of boron-doped carbon nanomaterials can be achieved through methods such as the carbonization of a mixture containing a boron-containing precursor, like phenylboronic acid, with a carbon source. mdpi.comresearchgate.net The resulting materials often exhibit a graphene-like local structure with boron atoms incorporated into the carbon framework. mdpi.com The concentration of boron is a critical factor that influences the catalytic activity of these materials. mdpi.com

Boron-doped carbon materials have shown promise in electrocatalysis, for example, in the oxygen reduction reaction to produce hydrogen peroxide. nih.govresearchgate.net They also exhibit excellent capacity for CO₂ adsorption, making them potentially useful for environmental applications. nih.govresearchgate.net

In the realm of optoelectronics, boron-containing compounds, particularly those with specific structural motifs like borazine (B1220974) (inorganic benzene), have been investigated for their potential in various applications. researchgate.netsibran.ru These applications include ultraviolet-emitting organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. researchgate.net The presence of polar B-N bonds in compounds like borazines is a key feature that contributes to their interesting electronic and optical properties. researchgate.net While direct applications of 1-methoxy-2-propylborinane in this area are not widely reported, the broader class of boron-containing materials demonstrates significant potential for the development of advanced optoelectronic devices. researchgate.net

Specialized Synthetic Applications and Derivatization for Target Molecules

Borinane derivatives, as part of the organoboron compound family, are valuable intermediates in organic synthesis. Their reactivity allows for a wide range of chemical transformations, making them useful building blocks for the construction of complex target molecules. mdpi.comnih.govnih.gov The derivatization of borinane compounds can be achieved through various reactions, enabling the introduction of different functional groups and the creation of diverse molecular architectures.

One of the most well-known applications of organoboron compounds is the Suzuki-Miyaura cross-coupling reaction, where they are used to form new carbon-carbon bonds. nih.gov This reaction is a cornerstone of modern organic synthesis and is widely used in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Boronic acids and their derivatives are key reagents in these transformations. nih.gov

The synthesis of boronic acid derivatives themselves can be accomplished through several methods, including the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters. nih.gov These synthetic strategies provide access to a wide variety of boronic acids that can be further elaborated into more complex molecules. nih.gov

In the context of target molecule synthesis, retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. youtube.comyoutube.comyoutube.com Borinane derivatives can be considered as synthons in a retrosynthetic approach, where their unique reactivity is leveraged to form key bonds in the target structure. youtube.com For example, the hydroboration of alkenes with borane (B79455) reagents is a fundamental reaction that introduces a boron-carbon bond, which can then be further functionalized. youtube.com

The development of new synthetic methods utilizing borane-amines has also expanded the toolkit for organic synthesis. purdue.edudoi.org These reagents can be used in a variety of transformations, including reductions and Friedel-Crafts alkylations. purdue.edu The versatility of organoboron compounds, including borinane derivatives, ensures their continued importance in the synthesis of novel and complex molecules. mdpi.comnih.gov

Future Research Directions in 1 Methoxy 2 Propylborinane Chemistry

Exploration of Novel and Efficient Synthetic Pathways for Borinane Scaffolds

The development of efficient and selective methods for the synthesis of substituted borinanes is a cornerstone of advancing their application. While several strategies exist for the creation of borinane scaffolds, future research should focus on pathways that offer high yields, excellent stereocontrol, and operational simplicity.

A particularly promising avenue for the synthesis of 1-Methoxy-2-propylborinane involves the hydroboration of homoallylic ethers . This method offers a direct route to the borinane ring system with inherent regioselectivity dictated by the directing effect of the ether oxygen. umich.edu The reaction of a suitable homoallylic ether with a borane (B79455) source, such as borane dimethyl sulfide (B99878) (BMS), would be expected to yield the desired this compound.

Key research objectives in this area include:

Optimization of Reaction Conditions: A systematic investigation into various borane reagents, solvents, and temperature profiles will be crucial to maximize the yield and purity of this compound.

Stereoselective Synthesis: For applications requiring specific stereoisomers, the development of asymmetric hydroboration methods using chiral borane reagents will be essential. This would allow for the synthesis of enantiomerically enriched this compound. nih.gov

Exploration of Alternative Precursors: Investigating a broader range of homoallylic ether precursors with different substitution patterns could lead to a diverse library of functionalized 2-propylborinane derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Advantages | Areas for Future Investigation |

| Hydroboration of Homoallylic Ethers | 4-methoxyhept-1-ene | Direct, potentially regioselective | Optimization of borane reagents, development of asymmetric variants |

| Ring-Closing Metathesis | Dienylboronate esters | Modular, allows for functional group incorporation | Catalyst efficiency, substrate scope |

| Borylative Cyclization | Unsaturated organometallic reagents | Access to complex scaffolds | Mechanistic understanding, catalyst development mdpi.com |

Development of Advanced Catalytic Applications for Borinane Derivatives

Alkoxyborinanes, including this compound, hold significant potential as catalysts or catalyst precursors in a variety of organic transformations. The Lewis acidic nature of the boron center, modulated by the methoxy (B1213986) and propyl substituents, could be harnessed for unique catalytic activity.

Future research should explore the application of this compound and its derivatives in areas such as:

Lewis Acid Catalysis: Investigating its efficacy in promoting reactions such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and carbonyl reductions. The steric and electronic properties of the substituents on the borinane ring could offer unique selectivity compared to existing Lewis acids.

Frustrated Lewis Pair (FLP) Chemistry: The combination of the sterically hindered Lewis acidic borinane with a bulky Lewis base could form a frustrated Lewis pair capable of activating small molecules like H₂, CO₂, and olefins. oaepublish.com

Precursors for Ligands in Transition Metal Catalysis: The borinane scaffold could be functionalized to create novel ligands for transition metal catalysts. These ligands could influence the catalytic activity and selectivity in cross-coupling reactions, hydrogenations, and polymerizations.

The potential catalytic applications are summarized in Table 2.

| Catalytic Application | Potential Reaction | Rationale for this compound | Key Research Goals |

| Lewis Acid Catalysis | Diels-Alder Reaction | Tunable Lewis acidity | Substrate scope, enantioselective variants |

| Frustrated Lewis Pair Chemistry | Hydrogenation of unreactive substrates | Steric bulk and Lewis acidity | Activation of small molecules, catalyst design |

| Ligand Synthesis | Suzuki-Miyaura Cross-Coupling | Novel steric and electronic environment | Synthesis of functionalized borinane ligands, catalytic testing |

Integration with Sustainable Chemistry Principles: Green Synthesis and Flow Chemistry

Future synthetic efforts towards this compound and its derivatives must align with the principles of green chemistry to ensure environmental and economic sustainability. nih.govresearchgate.net This involves the use of safer reagents, minimizing waste, and improving energy efficiency.

Key areas of focus include:

Green Synthetic Routes: Developing syntheses that utilize non-toxic solvents, readily available starting materials, and catalytic rather than stoichiometric reagents. Multicomponent reactions, which combine multiple starting materials in a single step, represent a powerful green chemistry approach. nih.gov

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound can offer significant advantages over traditional batch processes. acs.orgvapourtec.comuottawa.ca Flow chemistry allows for precise control over reaction parameters, enhanced safety, and easier scalability. acs.orgfigshare.com The high surface-area-to-volume ratio in flow reactors can also lead to improved reaction rates and yields.

A comparison of batch versus flow synthesis for the proposed hydroboration reaction is outlined in Table 3.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Potentially several hours | Significantly reduced, often minutes |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, enhanced safety |

| Scalability | Often requires re-optimization | Linear scalability by extending run time |

| Process Control | Manual or semi-automated | Fully automated, precise control |

Development of New Spectroscopic Probes and Advanced Analytical Methodologies

A thorough understanding of the structure, reactivity, and purity of this compound requires the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are invaluable, there is room for the development of more specialized probes and methodologies.

Future research in this area should include:

¹¹B NMR Spectroscopy: As boron has two NMR-active isotopes, ¹¹B NMR is a crucial tool for characterizing borinane derivatives. nih.govresearcher.lifehuji.ac.ildtic.mil Future work should focus on building a comprehensive database of ¹¹B NMR chemical shifts for a variety of substituted borinanes to aid in structural elucidation. The chemical shift of this compound is expected to be in the range typical for tetracoordinate boron compounds, and the coupling with neighboring protons could provide valuable structural information. sdsu.edu

Mass Spectrometry: Detailed fragmentation studies using high-resolution mass spectrometry can provide insights into the structure and stability of this compound and its reaction intermediates. rsc.orgacs.orgborates.today

Development of Spectroscopic Probes: Functionalized borinane derivatives could be designed to act as fluorescent or colorimetric probes for the detection of specific analytes. The interaction of the Lewis acidic boron center with anions or other Lewis bases could lead to a measurable change in the spectroscopic properties of the molecule.

Expected analytical data for this compound is summarized in Table 4.

| Analytical Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Signals corresponding to the methoxy, propyl, and borinane ring protons with characteristic chemical shifts and coupling patterns. | Connectivity and stereochemistry of the molecule. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. | Carbon framework of the compound. |

| ¹¹B NMR | A single resonance in the region characteristic of tetracoordinate boronate esters. | Confirmation of the boron environment. |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. | Molecular weight and structural fragments. |

| Infrared (IR) Spectroscopy | Absorption bands for C-H, C-O, and B-O bonds. | Presence of key functional groups. |

Synergistic Approaches: Combining Computational Predictions with Experimental Validation

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research in borinane chemistry. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the properties, reactivity, and spectroscopic signatures of this compound, guiding experimental efforts and providing a deeper understanding of the underlying chemical principles.

Future research should leverage this synergy to:

Predict Reaction Outcomes: Use computational models to predict the regioselectivity and stereoselectivity of synthetic reactions, allowing for the rational design of experiments.

Elucidate Reaction Mechanisms: Perform detailed mechanistic studies of catalytic cycles involving borinane derivatives to understand the role of the catalyst and identify potential intermediates.

Simulate Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data and confirm the structure of newly synthesized compounds.

Design Novel Borinane Derivatives: Employ computational screening to identify borinane structures with desired electronic and steric properties for specific applications in catalysis or materials science.

The interplay between computational and experimental approaches is highlighted in Table 5.

| Research Area | Computational Prediction | Experimental Validation |

| Synthesis | Prediction of reaction barriers and selectivities. | Laboratory synthesis and characterization of products. |

| Catalysis | Modeling of catalyst-substrate interactions and transition states. | Testing of catalytic activity and selectivity in real reactions. |

| Spectroscopy | Calculation of theoretical NMR and IR spectra. | Acquisition and interpretation of experimental spectra. |

| Properties | Prediction of electronic properties, stability, and reactivity. | Measurement of physical and chemical properties. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and other borinane derivatives, paving the way for new discoveries and applications in the ever-evolving field of organoboron chemistry.

Q & A

What are the key considerations for synthesizing 1-Methoxy-2-propylborinane with high purity, and how can competing side reactions be minimized?

Synthesis of this compound requires precise control of reaction conditions to avoid boronate ester formation or undesired methoxy group migration. Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis of the borinane core . Monitor reaction progress via <sup>11</sup>B NMR to track boron-containing intermediates and confirm product identity. For purification, employ column chromatography with silica gel modified with triethylamine to reduce adsorption of boronates . Advanced researchers should optimize stoichiometry of the Grignard reagent (propylmagnesium bromide) and methoxy precursor to suppress dimerization, a common side reaction in borinane synthesis.

How can researchers resolve discrepancies in reported melting points or spectral data for this compound across literature sources?

Contradictions in physical data often arise from polymorphic forms or residual solvents. For example, notes that boronic acid derivatives (e.g., 3-Methoxy-4-methylphenylboronic acid) exhibit melting point variations (±5°C) depending on recrystallization solvents. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Compare <sup>1</sup>H and <sup>13</sup>C NMR data with computational predictions (DFT-based chemical shift calculations) to validate structural assignments .

- Publish full experimental details (e.g., heating rates, solvent traces) to enhance reproducibility .

What advanced spectroscopic techniques are critical for characterizing the boron-methoxy interaction in this compound?

Beyond standard NMR and IR, utilize:

- Rotational Echo Double Resonance (REDOR) NMR : To probe spatial proximity between boron and methoxy oxygen atoms.

- X-ray Absorption Near Edge Structure (XANES) : To analyze boron’s electronic environment and confirm sp<sup>3</sup> hybridization .

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for detecting low-abundance isotopologues (e.g., <sup>10</sup>B/<sup>11</sup>B) in solid-state NMR .

How should researchers design stability studies for this compound under varying storage conditions?

Stability protocols must account for borinane’s sensitivity to moisture and light. Design experiments to:

Assess hydrolytic degradation : Store samples at 25°C/60% RH and monitor via HPLC-MS for breakdown products (e.g., boric acid).

Evaluate photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes using <sup>11</sup>B NMR .

Optimize storage : recommends storing boronic acids at 0–6°C; apply similar conditions but verify with accelerated stability testing (40°C/75% RH for 6 months) .

What methodologies are recommended for analyzing the catalytic activity of this compound in cross-coupling reactions?

To evaluate catalytic efficiency:

- Kinetic Studies : Use in situ <sup>11</sup>B NMR to track boron intermediate turnover rates in Suzuki-Miyaura reactions.

- Substrate Scope Screening : Test aryl chlorides and bromides with electron-withdrawing/donating groups; compare yields against control catalysts (e.g., Pd(OAc)2/SPhos).

- Mechanistic Probes : Isotope labeling (e.g., D2O quenching) to identify rate-determining steps .

How can computational modeling improve the design of this compound derivatives for targeted applications?

Leverage DFT (B3LYP/6-311+G**) to:

Predict boron-oxygen bond strengths and assess methoxy group lability.

Simulate reaction pathways for transmetalation steps in catalysis.

Screen substituent effects (e.g., electron-rich vs. electron-deficient aryl groups) on borinane reactivity . Validate models with experimental kinetic data to refine force fields.

What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation of borinane vapors, which may irritate mucous membranes .

- Spill Management : Neutralize spills with sodium bicarbonate slurry; avoid water to prevent exothermic reactions .

- Waste Disposal : Collect in sealed containers labeled “Reactive Boron Waste” for incineration .

How should researchers address ethical and reproducibility challenges in publishing studies on this compound?

- Data Transparency : Share raw NMR spectra, crystallographic files, and HPLC chromatograms in supplementary materials.

- Ethical Synthesis : Document compliance with chemical safety regulations (e.g., OSHA Hazard Communication Standard) .

- Collaborative Verification : Partner with independent labs to replicate key findings, mitigating publication bias .

What are the limitations of using this compound in aqueous-phase reactions, and how can they be overcome?

Borinanes hydrolyze readily in water, forming boric acid and methanol. Mitigation strategies include:

- Micellar Catalysis : Use surfactants (e.g., SDS) to create hydrophobic microenvironments .

- Protecting Groups : Temporarily replace methoxy with more stable groups (e.g., TMS-protected alcohols) during aqueous steps .

How can machine learning optimize reaction conditions for this compound synthesis?

Train models on datasets of borinane synthesis parameters (temperature, solvent polarity, catalyst loading) and yields. Use Bayesian optimization to iteratively refine conditions, reducing trial-and-error experimentation. Open-source tools like RDKit or DeepChem can predict optimal reagent combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.